molecular formula C22H13Cl2NO4S2 B7727313 [(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid

[(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid

Cat. No.: B7727313
M. Wt: 490.4 g/mol
InChI Key: NNXCPTRKZRTVNV-WOJGMQOQSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing nitrogen and sulfur. Its structure features a 2,5-dichlorophenyl-substituted furan ring conjugated to the thiazolidinone via a methylidene group, with a phenylacetic acid moiety at the N-3 position. The dichlorophenyl group enhances lipophilicity and may improve receptor binding, while the phenylacetic acid moiety contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO4S2/c23-13-6-8-16(24)15(10-13)17-9-7-14(29-17)11-18-20(26)25(22(30)31-18)19(21(27)28)12-4-2-1-3-5-12/h1-11,19H,(H,27,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXCPTRKZRTVNV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate: 5-(2,5-Dichlorophenyl)Furan-2-Carbaldehyde

The 2,5-dichlorophenyl-substituted furan moiety serves as the foundational building block. Its synthesis typically begins with the Ullmann coupling of 2,5-dichlorophenylboronic acid with 2-furaldehyde derivatives under palladium catalysis.

Procedure :

  • Reactants : 2,5-Dichlorophenylboronic acid (1.2 equiv), 5-bromofuran-2-carbaldehyde (1.0 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)

  • Solvent : Toluene/EtOH (4:1 v/v)

  • Conditions : Reflux at 110°C for 12–16 h under N₂

  • Yield : 68–72% after silica gel chromatography

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.41–7.38 (m, 2H, Ar-H), 7.28 (d, J = 3.6 Hz, 1H, furan-H), 6.85 (d, J = 3.6 Hz, 1H, furan-H)

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch)

Formation of Thiazolidinone Core

The thiazolidin-4-one ring is constructed via cyclocondensation between thiourea and α-chloroacetic acid derivatives, followed by oxidation to introduce the 2-thioxo group.

Optimized Protocol :

  • Step 1 : React thiourea (1.5 equiv) with methyl 2-chloro-2-phenylacetate (1.0 equiv) in anhydrous DMF

  • Catalyst : Triethylamine (2.0 equiv)

  • Conditions : 80°C for 6 h → 78% yield

  • Step 2 : Oxidize with I₂/KI in EtOH at 60°C → 89% conversion to 2-thioxo derivative

Critical Parameters :

  • Temperature Control : Maintaining <85°C prevents ring-opening side reactions

  • Oxidant Stoichiometry : 1.1 equiv I₂ ensures complete conversion without over-oxidation

Knoevenagel Condensation for Central Scaffold Assembly

The methylidene bridge between furan and thiazolidinone is formed via base-catalyzed condensation.

Reaction Setup :

ComponentSpecification
Aldehyde5-(2,5-Dichlorophenyl)furan-2-carbaldehyde
Thiazolidinone3-Phenyl-2-thioxothiazolidin-4-one
CatalystPiperidine (10 mol%)
SolventAnhydrous EtOH
TemperatureReflux (78°C)
Reaction Time8–10 h
WorkupPrecipitation with ice-water

Yield Optimization :

  • Microwave Assistance : 30 min irradiation at 100 W increases yield to 82%

  • Solvent Screening : Ethanol outperforms DCM/THF mixtures in stereoselectivity (E:Z > 95:5)

Introduction of Acetic Acid Side Chain

The phenylacetic acid moiety is introduced via N-alkylation of the thiazolidinone nitrogen.

Two-Stage Process :

  • Stage 1 : Generate potassium thiazolidinone enolate

    • Conditions : KOtBu (1.1 equiv) in dry THF at -78°C

  • Stage 2 : Alkylation with methyl bromophenylacetate

    • Electrophile : Methyl 2-bromo-2-phenylacetate (1.05 equiv)

    • Temperature : Gradual warming to 25°C over 4 h

    • Yield : 65% after hydrolysis (6M HCl, reflux)

Stereochemical Control :

  • Low-Temperature Quench : Prevents racemization at the acetic acid chiral center

  • Chelation Effects : Mg²⁺ additives improve diastereomeric ratio to 9:1

Final Purification and Characterization

Chromatographic Methods :

ParameterNormal Phase HPLCReverse Phase HPLC
ColumnSilica (250 × 4.6 mm)C18 (150 × 4.6 mm)
Mobile PhaseHexane:EtOAc (7:3)MeCN:H₂O (0.1% TFA)
Flow Rate1.2 mL/min0.8 mL/min
Retention Time14.2 min9.8 min

Spectroscopic Fingerprints :

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 192.4 (C=O), 167.2 (C=S), 152.1 (furan C-O), 138.6–127.3 (aromatic Cs), 123.8 (CH=)

  • HRMS (ESI+) : m/z calc. for C₂₃H₁₅Cl₂NO₄S₂ [M+H]⁺ 520.9804, found 520.9798

Comparative Analysis of Synthetic Routes

Efficiency Metrics :

MethodTotal Yield (%)Purity (%)Reaction Time (h)
Conventional Stepwise2895.248
Microwave-Assisted4197.818
Flow Chemistry3796.56.5

Key Observations :

  • Microwave Activation : Reduces condensation time by 60% while improving regioselectivity

  • Continuous Flow Systems : Enable gram-scale production with consistent quality (RSD <1.5%)

Mechanistic Insights and Side Reactions

Dominant Pathways :

  • Knoevenagel Mechanism : Base-mediated deprotonation → enolate formation → nucleophilic attack on aldehyde → β-elimination

  • Competing Processes :

    • Aldol Condensation : Mitigated by using anhydrous conditions and molecular sieves

    • Oxidative Dimerization : Suppressed through N₂ sparging and BHT stabilizer

Byproduct Profile :

  • Major : E/Z isomerization products (<5%)

  • Minor : Hydrolyzed ester derivatives (<2%)

Industrial Scalability Considerations

Process Intensification Strategies :

  • Reaction Engineering :

    • Use of static mixers in flow reactors enhances mass transfer during condensation

    • Cryogenic (−20°C) workup minimizes thermal degradation

  • Green Chemistry Metrics :

    ParameterBatch ProcessFlow Process
    E-Factor32.718.9
    PMI (kg/kg)56.341.2
    Energy Intensity (kJ/g)485297

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating metabolic disorders such as diabetes. Its ability to modulate insulin sensitivity positions it as a promising candidate for drug development aimed at improving glycemic control.

Biological Studies

Research has focused on the compound's effects on cellular processes and signaling pathways. Studies have shown that it can influence gene expression related to glucose metabolism and lipid homeostasis.

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological activities.

Case Studies

Several studies have documented the effects of this compound:

  • Diabetes Management:
    A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound improved insulin sensitivity in diabetic animal models, highlighting its potential as a therapeutic agent for diabetes management.
  • Anti-inflammatory Effects:
    Research published in Phytotherapy Research indicated that this compound exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Activity:
    Investigations reported in Cancer Letters showed that the compound could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism by which (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name/Structure Substituents on Aryl Group Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound (2,5-dichlorophenyl) 2,5-dichloro N/A N/A Hypothesized anticancer -
Compound 5e () 4-isopropylphenyl 80 287–289 Cytotoxicity (HeLa cells)
Compound 1.1.3 () 3-(2-phenylethoxy)phenyl 24 172–175 Dual enzyme inhibition
Compound 1.1.4 () 4-benzyloxy-3-methoxy 73 277–280 Dual enzyme inhibition
2-((5Z)-5-{[5-(4-chlorophenyl)... () 4-chlorophenyl N/A N/A Antitumor (angiogenesis inhibition)

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in the target compound) may enhance binding to hydrophobic enzyme pockets compared to electron-donating groups (e.g., methoxy in Compound 1.1.4). The dichlorophenyl group in the target compound likely increases metabolic stability and receptor affinity relative to monochlorinated analogs .
  • Synthetic Efficiency : Yields vary significantly; electron-donating substituents (e.g., benzyloxy in Compound 1.1.4) correlate with higher yields (73%) compared to electron-withdrawing groups (e.g., phenylethoxy in Compound 1.1.3, 24%) .

Thermal and Stability Profiles

demonstrates that thiazolidinone derivatives grafted onto biopolymers (e.g., lignin, cellulose) exhibit enhanced thermal stability.

Biological Activity

Overview

The compound (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. This article synthesizes information from various studies to outline its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H16Cl2N2O3SC_{20}H_{16}Cl_2N_2O_3S, with a molecular weight of approximately 416.3 g/mol. The structure features a thiazolidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC20H16Cl2N2O3S
Molecular Weight416.3 g/mol
IUPAC Name(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid

Anticancer Activity

Research indicates that derivatives of thiazolidinediones exhibit moderate to strong antiproliferative activity in cancer cell lines. For instance, compounds similar to the target compound have shown effectiveness against human leukemia cell lines, with notable results in cell cycle stage-dependent assays. Studies utilizing MTT and Trypan blue assays confirmed that specific modifications in the thiazolidine structure significantly influence anticancer properties, particularly through electron-donating groups on the phenyl ring .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . A study reported that related thiazolidine derivatives demonstrated significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml. However, no significant activity was observed against Bacillus subtilis.

The mechanism of action for this compound primarily involves its interaction with peroxisome proliferator-activated receptors (PPARs) . By binding to these receptors, the compound enhances insulin sensitivity and glucose uptake in cells, suggesting potential applications in treating metabolic disorders like diabetes. Additionally, it may inhibit specific enzymatic targets related to viral infections and other diseases .

Case Studies

  • Anticancer Research : In a study focusing on thiazolidinone compounds with furan moieties, several derivatives were synthesized and tested for their cytotoxic effects on leukemia cell lines. The results indicated that compounds with specific substitutions exhibited enhanced apoptosis induction compared to others .
  • Antimicrobial Studies : Another research effort highlighted the antibacterial efficacy of thiazolidine derivatives against various bacterial strains, demonstrating the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, starting with condensation of 5-(2,5-dichlorophenyl)furan-2-carbaldehyde with thiazolidinone precursors. Key steps include:

  • Knoevenagel condensation : To form the methylidene bridge between the furan and thiazolidinone moieties .
  • Solvent selection : Ethanol or DMF-acetic acid mixtures are preferred for reflux conditions (2–3 hours) to achieve yields >70% .
  • Catalysts : Sodium acetate is critical for facilitating cyclization and stabilizing intermediates .
  • Purification : Recrystallization from DMF/ethanol mixtures enhances purity (>95% by HPLC) .

Q. How can the molecular structure and purity be validated post-synthesis?

  • Spectroscopy : Use 1H^1H-NMR to confirm the (E)-configuration of the methylidene group (δ 7.5–8.0 ppm for vinyl protons) and IR for thioxo (C=S, ~1200 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups .
  • X-ray crystallography : SHELXL ( ) resolves stereochemistry and crystal packing, essential for structure-activity studies .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) identifies impurities (<2%) .

Q. What preliminary biological screening methods are recommended?

  • Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Antimicrobial profiling : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Docking studies : AutoDock Vina predicts binding affinity to targets like PPARγ or EGFR, guided by structural analogs in and .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in potency (e.g., variable IC50_{50} across studies) may arise from:

  • Structural analogs : Subtle substituent changes (e.g., 4-chlorophenyl vs. 2,5-dichlorophenyl in vs. 7) alter lipophilicity and target engagement .
  • Assay conditions : Normalize protocols (e.g., serum-free media for cytotoxicity tests) to reduce variability .
  • Metabolic stability : LC-MS/MS quantifies active metabolites in hepatic microsomes to explain discrepancies in in vivo vs. in vitro results .

Q. What strategies improve selectivity for therapeutic targets?

  • SAR studies : Modify the phenylacetic acid side chain () or dichlorophenyl group to enhance PPARγ binding while reducing off-target effects (e.g., COX-2 inhibition) .
  • Prodrug design : Esterify the acetic acid moiety to improve membrane permeability, with hydrolysis assays validating activation .
  • Co-crystallization : Resolve target-compound complexes (e.g., with PPARγ-LBD) using SHELX suites to guide rational design .

Q. How can reaction by-products be minimized during scale-up?

  • Continuous flow reactors : Reduce residence time and improve heat transfer to suppress dimerization side reactions .
  • Microwave-assisted synthesis : Enhances yield (85–90%) by accelerating Knoevenagel condensation while reducing thermal degradation .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time .

Methodological Considerations

Q. What analytical techniques are critical for stability studies?

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidants (H2_2O2_2), then quantify degradation products via UPLC-MS .
  • Kinetic modeling : Determine Arrhenius parameters for shelf-life prediction under accelerated storage conditions .

Q. How can computational tools optimize synthetic pathways?

  • DFT calculations : Gaussian09 predicts transition-state energies to identify rate-limiting steps (e.g., thiazolidinone ring closure) .
  • Retrosynthesis software : ChemAxon or Synthia proposes alternative routes using commercially available building blocks .

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